2,5-dichloro-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O2S/c1-6(2)20-4-3-8(19-20)12-17-18-13(22-12)16-11(21)7-5-9(14)23-10(7)15/h3-6H,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMVUNQFXBDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2,5-dichloro-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide (CAS Number: 1210228-77-5) is a novel organic molecule with potential biological activities. Its unique structure combines a thiophene ring with oxadiazole and pyrazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.2 g/mol. The presence of chlorine atoms and various nitrogen-containing heterocycles contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H11Cl2N5O2S |
| Molecular Weight | 372.2 g/mol |
| CAS Number | 1210228-77-5 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of the compound. Notably, derivatives containing the pyrazole and oxadiazole structures demonstrated significant activity against several bacterial strains.
In Vitro Antimicrobial Evaluation:
A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
Table: Antimicrobial Activity of Derivatives
| Compound ID | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 4a | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of the compound has also been explored through various in vitro assays. A library of oxadiazole derivatives was synthesized, revealing that some compounds showed significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).
Mechanism of Action:
The anticancer activity has been attributed to the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. Molecular docking studies suggest that these compounds bind effectively to the active site of topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells .
Table: Anticancer Activity
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| 24a | <10 | HCT-116 |
| 24b | <15 | HeLa |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy: A derivative demonstrated significant reduction in bacterial load in infected animal models, suggesting potential for therapeutic applications in treating infections resistant to conventional antibiotics.
- Antitumor Effects: In a preclinical trial, a related oxadiazole derivative showed promising results in reducing tumor size in xenograft models, indicating its potential as an effective anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
- Core Heterocycles :
- Target Compound : Combines thiophene, oxadiazole, and pyrazole rings.
- Analogs (3a–3p) : Feature pyrazole-carboxamide scaffolds with aryl/heteroaryl substituents (e.g., phenyl, chlorophenyl).
- Substituent Effects: The target’s 1-isopropyl group on pyrazole enhances steric bulk and lipophilicity compared to the phenyl substituents in 3a–3p. Dichlorination on thiophene may improve electrophilicity relative to monochloro analogs like 3a (C-5 chloro only).
Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| 3a | Phenyl, CN | 133–135 | 68 | Pyrazole, carboxamide, chloro |
| 3d | 4-Fluorophenyl, CN | 181–183 | 71 | Pyrazole, carboxamide, chloro, fluoro |
| Target | 2,5-Dichloro-thiophene, isopropyl | N/A | N/A | Oxadiazole, thiophene, pyrazole |
- Melting Points: Chlorinated analogs (3b, 3e) show higher melting points (171–174°C) than non-halogenated derivatives, likely due to enhanced intermolecular forces. The target’s dichlorothiophene moiety may similarly elevate its melting point relative to non-chlorinated oxadiazole derivatives.
Comparison with Thiazole Derivatives ()
The thiazole-containing compounds in Pharmacopeial Forum (2017) differ significantly in structure but share heterocyclic diversity relevant to drug design .
Heterocyclic Core Differences
- Target : Thiophene-oxadiazole-pyrazole system.
- Thiazole Derivatives : Feature thiazole rings with hydroperoxy and ureido groups.
- Functional Implications :
- Thiazoles (sulfur-containing) exhibit distinct electronic profiles compared to oxadiazoles (oxygen-containing), affecting binding to biological targets.
- The target’s oxadiazole may confer greater metabolic stability than thiazole derivatives, which are prone to oxidative degradation.
Substituent Complexity
Key Research Findings and Implications
Synthetic Feasibility : The target’s synthesis may follow protocols akin to 3a–3p , but the oxadiazole-thiophene linkage requires specialized coupling conditions.
Bioactivity Predictions: The dichlorothiophene moiety may enhance target binding affinity compared to monochloro pyrazole analogs. The isopropyl group could improve pharmacokinetic properties (e.g., half-life) over aryl-substituted derivatives.
Limitations : Direct pharmacological data for the target compound are unavailable in the provided evidence; further studies are needed to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
